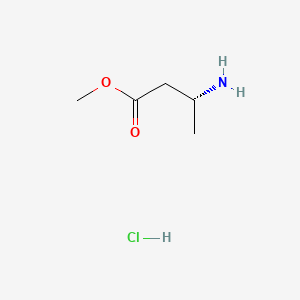

(R)-Methyl 3-aminobutanoate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (3R)-3-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRQJTGGWNTZLJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139243-54-2 | |

| Record name | methyl (3R)-3-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Methyl 3-aminobutanoate hydrochloride chemical properties

An In-Depth Technical Guide to (R)-Methyl 3-aminobutanoate hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 139243-54-2) is a chiral molecule of significant interest in modern synthetic chemistry. As a derivative of butanoic acid, it possesses a stereocenter at the C3 position, an amino functional group, and a methyl ester.[1] The hydrochloride salt form enhances its stability, making it a readily handleable, white to off-white solid crystalline powder.[1] Its primary value lies in its role as a versatile chiral building block, or synthon, for the synthesis of complex organic molecules.[2] In the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and safety profile, access to enantiomerically pure intermediates like this one is critical.[1] This guide provides an in-depth examination of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The hydrochloride salt form not only improves the compound's stability and shelf-life but also renders it more water-soluble compared to its free-base form. The hygroscopic nature of the compound necessitates careful handling and storage to prevent degradation.[3]

| Property | Value | Source(s) |

| CAS Number | 139243-54-2 | [3][4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |

| Molecular Weight | 153.61 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [1][2] |

| Purity | Typically ≥97% | [3][4] |

| Synonyms | Methyl (3R)-3-aminobutanoate hydrochloride, R-3-ABU-OME HCl | [1][4] |

| InChIKey | YNRQJTGGWNTZLJ-PGMHMLKASA-N | [4] |

| Storage | Room temperature, inert atmosphere, dry conditions | [2][4] |

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonated amine (NH₃⁺) protons are often broad and may exchange with deuterated solvents, sometimes rendering them invisible.

Predicted ¹H NMR Data (in D₂O)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| CH₃ (C4) | ~1.35 | Doublet | 3H | Coupled to the C3 proton. |

| CH₂ (C2) | ~2.70 | Doublet of doublets | 2H | Diastereotopic protons coupled to the C3 proton. |

| CH (C3) | ~3.65 | Multiplet | 1H | Coupled to both the C4 methyl and C2 methylene protons. |

| OCH₃ | ~3.75 | Singlet | 3H | Ester methyl group with no adjacent protons. |

Predicted ¹³C NMR Data (in D₂O)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| CH₃ (C4) | ~18 | Aliphatic methyl carbon. |

| CH₂ (C2) | ~39 | Aliphatic methylene carbon, adjacent to the carbonyl. |

| CH (C3) | ~45 | Chiral carbon attached to the ammonium group. |

| OCH₃ | ~53 | Ester methyl carbon. |

| C=O (C1) | ~173 | Ester carbonyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the ammonium salt and the ester functional group.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3100-2800 (broad) | R-NH₃⁺ | N-H stretching vibrations of the primary ammonium salt. |

| ~2950 | C-H | Aliphatic C-H stretching. |

| ~1735 | C=O | Strong absorption from the ester carbonyl stretch. |

| ~1200 | C-O | C-O stretching of the ester group. |

Mass Spectrometry (MS)

In a mass spectrometer, the compound would typically be analyzed as its free base (C₅H₁₁NO₂, MW: 117.15) after loss of HCl. The fragmentation pattern is dictated by the amine and ester groups.

Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 117 | [M]⁺ | Molecular ion of the free base. |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical from the chiral center. |

| 86 | [M - OCH₃]⁺ | Loss of a methoxy radical, a common fragmentation for methyl esters. |

| 58 | [M - COOCH₃]⁺ | Alpha-cleavage resulting in the loss of the carbomethoxy group. |

| 44 | [CH(CH₃)NH₂]⁺ | Alpha-cleavage between C2 and C3, forming a stable iminium ion. This is often the base peak for beta-amino esters. |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the Fischer esterification of the parent amino acid, (R)-3-aminobutyric acid.

Expert Rationale behind the Protocol

This synthesis employs thionyl chloride (SOCl₂) in methanol. This is a highly efficient method for esterifying amino acids for two key reasons. First, the thionyl chloride reacts with methanol to generate anhydrous HCl in situ. This HCl acts as the catalyst for the esterification reaction. Second, the generated HCl simultaneously protonates the amino group, forming the ammonium hydrochloride salt. This protects the amine from reacting with the thionyl chloride and increases the starting material's solubility in the methanol solvent as the reaction proceeds. The reaction is initially cooled to control the exothermic reaction between thionyl chloride and methanol, then refluxed to drive the esterification to completion.

Detailed Experimental Protocol

Adapted from CN110683960A.[6]

-

Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add (R)-3-aminobutyric acid (1.0 eq) and anhydrous methanol (approx. 5 mL per gram of amino acid).

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0-10 °C with stirring.

-

Reagent Addition: Slowly add thionyl chloride (1.3 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain the reflux for 4-6 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the desired product, this compound.

-

Validation: The product can be further purified by recrystallization if necessary. Purity should be confirmed by NMR and melting point analysis. The reported yield for this procedure is typically very high (>98%).[6]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two distinct reactive sites: the primary ammonium group and the methyl ester.

Caption: Key reactive sites and potential transformations.

-

Amine Group: After neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the resulting free primary amine is a potent nucleophile. It readily participates in amide bond formation with activated carboxylic acids (e.g., acyl chlorides, anhydrides), reductive amination with aldehydes and ketones, and sulfonamide formation.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also undergo transesterification or direct amidation.

This dual functionality makes it an invaluable intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals, including protein degrader building blocks and peptidomimetics.[2][3] Its defined stereochemistry allows for the precise construction of chiral centers in target molecules, which is a cornerstone of modern asymmetric synthesis.[2]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires appropriate handling procedures.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [4] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] The compound is hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[4]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its specific stereochemistry and dual functionality. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective use. The straightforward and high-yielding synthesis makes it an accessible building block for researchers in drug discovery and development, enabling the construction of complex, enantiomerically pure molecules that are essential for advancing modern medicine and chemical science.

References

- CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

The Significance of (R)-3-aminobutanoic Acid Methyl Ester Hydrochloride in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound, min 97%, 10 grams. Oakwood Chemical. [Link]

-

MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Human Metabolome Database. [Link]

-

Methyl 3-aminobutanoate hydrochloride (C5H11NO2). PubChemLite. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound (C007B-255873). Cenmed. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2. PubChem. [Link]

-

Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride. PrepChem.com. [Link]

-

(R)-Methyl 3-aminobutanoate | C5H11NO2. PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Methanamine, hydrochloride. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 139243-54-2 [sigmaaldrich.com]

- 5. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 7. cenmed.com [cenmed.com]

A Senior Application Scientist's Technical Guide to (R)-Methyl 3-aminobutanoate hydrochloride (CAS: 139243-54-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of (R)-Methyl 3-aminobutanoate hydrochloride, a chiral building block of significant interest in modern synthetic chemistry and pharmaceutical development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in the creation of complex, stereochemically defined molecules.

Core Compound Identity and Strategic Importance

This compound is a chiral intermediate valued for its distinct stereochemical configuration.[1] The "(R)-" designation signifies a specific three-dimensional arrangement at the chiral center, which is fundamental for achieving the desired biological activity and safety profile in many modern therapeutics.[1] Its primary utility lies in serving as a foundational component for constructing larger, more complex active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt form is deliberately chosen to enhance the compound's stability and simplify its handling and storage as a solid material.[1]

Physicochemical and Structural Data

A precise understanding of a starting material's properties is the bedrock of reproducible science. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 139243-54-2 | [3][4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 153.61 g/mol | [3][4][5] |

| Appearance | White to off-white or yellow solid | [1][2] |

| Typical Purity | ≥97% | [3][4] |

| Storage | Room temperature, in a dry, inert atmosphere | [2][3] |

| InChI Key | YNRQJTGGWNTZLJ-PGMHMLKASA-N | [3] |

| Synonyms | Methyl (3R)-3-aminobutanoate hydrochloride, (R)-3-Amino-butyric acid methyl ester HCl | [3][6] |

Synthesis and Purification: A Mechanistic Perspective

The most direct and reliable synthesis of this compound involves the esterification of its parent amino acid, (R)-3-aminobutyric acid. This transformation is a cornerstone of organic synthesis.

Workflow: Esterification via Thionyl Chloride

Caption: Synthesis workflow for (R)-Methyl 3-aminobutanoate HCl.

Experimental Protocol: Esterification

This protocol is adapted from established methodologies for the esterification of amino acids.[7][8]

-

Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add (R)-3-aminobutyric acid (1.0 eq) and methanol (approx. 5 mL per gram of amino acid).

-

Initial Cooling: Cool the resulting slurry in an ice-water bath to an internal temperature of 0-10 °C. This is a critical step to control the exothermic reaction that follows.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred slurry, ensuring the temperature does not exceed 15 °C. The slow addition prevents dangerous temperature spikes and side reactions.

-

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The carboxylic acid attacks the activated intermediate, leading to ester formation. The generated HCl concurrently protonates the amine, forming the desired hydrochloride salt and preventing its interference with the esterification.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC) to confirm the disappearance of the starting material.[7]

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol and HCl.[7][8] The resulting solid or oil is the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization. A common technique involves dissolving the crude solid in a minimal amount of hot alcohol (e.g., ethanol) and allowing it to cool slowly to form crystals, which are then collected by filtration.

Analytical Validation: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final product is non-negotiable. A multi-pronged analytical approach ensures a self-validating system where each technique corroborates the others.

Analytical Characterization Workflow

Caption: A comprehensive analytical workflow for quality control.

-

¹H and ¹³C NMR Spectroscopy: This is the primary technique for structural elucidation. The ¹H NMR spectrum should show characteristic signals: a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the chiral proton (H3), signals for the adjacent methylene protons (H2), and a doublet for the terminal methyl group (H4). ¹³C NMR will confirm the number of unique carbons, including the carbonyl carbon of the ester (~170 ppm).[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine chemical purity. More importantly, chiral HPLC is essential to confirm the enantiomeric excess (e.e.), ensuring the product is the desired (R)-enantiomer and not contaminated with its (S)-counterpart.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak, providing definitive evidence of the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Expect to see characteristic stretches for the N-H bonds of the ammonium salt, the C=O of the ester, and C-O bonds.[2]

Applications in Drug Discovery and Development

The value of this compound is realized in its application as a chiral synthon.

-

Chiral Pool Synthesis: It is a ready-to-use building block from the "chiral pool." Its defined stereocenter can be incorporated into a target molecule, avoiding the need for complex asymmetric synthesis or costly chiral resolution steps later in the synthetic sequence.

-

Intermediate for APIs: This compound and its derivatives are critical for synthesizing various pharmaceuticals. For instance, the corresponding alcohol, (R)-3-aminobutanol, is a key intermediate in the production of the HIV integrase inhibitor Dolutegravir.[9] The aminobutanoate structure is also a component of certain protein degrader building blocks.[4]

-

Structure-Activity Relationship (SAR) Studies: The methyl group itself is not merely a placeholder. Introducing methyl groups is a key strategy in lead optimization to modulate physicochemical properties (like solubility and hydrophobicity), pharmacodynamics, and pharmacokinetic profiles.[10] It can enhance metabolic stability by blocking sites of oxidation.[10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

GHS Hazard Information:

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Avoid breathing dust.[11][12] Wash hands thoroughly after handling.[12]

Storage Recommendations:

-

Store in a tightly closed container in a dry, well-ventilated place.[12]

-

Keep at room temperature under an inert atmosphere to protect from moisture.[3][11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise construction of stereochemically complex pharmaceuticals. Its value is derived from its defined chirality, stability as a hydrochloride salt, and versatile reactivity. A thorough understanding of its synthesis, analytical validation, and proper handling, as detailed in this guide, empowers researchers to confidently and reproducibly leverage this important building block in their drug discovery and development programs.

References

- Vertex AI Search. (n.d.). Understanding Methyl (R)-3-aminobutanoate Hydrochloride (CAS 139243-54-2).

- Sigma-Aldrich. (n.d.). This compound | 139243-54-2.

- Oakwood Chemical. (n.d.). This compound, min 97%, 10 grams.

- PubChem. (n.d.). methyl (3S)-3-aminobutanoate hydrochloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- MySkinRecipes. (n.d.). This compound.

- BLD Pharmatech. (n.d.). This compound suppliers UK.

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.

- The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.

- PubMed. (2013). [Application of methyl in drug design].

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 139243-54-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 7. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate hydrochloride: A Chiral Building Block in Modern Drug Development

This guide provides a comprehensive technical overview of (R)-Methyl 3-aminobutanoate hydrochloride, a pivotal chiral building block for the pharmaceutical industry. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, stereoselective synthesis, quality control, and critical applications, with a focus on its role in the synthesis of advanced active pharmaceutical ingredients (APIs).

Executive Summary: The Strategic Importance of a Chiral Synthon

In the landscape of modern drug discovery, the stereochemical identity of a molecule is paramount to its biological activity and safety profile. Chiral synthons—enantiomerically pure compounds used as starting materials—are therefore indispensable tools. This compound (CAS: 139243-54-2) has emerged as a strategically important intermediate. It provides a reliable and versatile scaffold for introducing the (R)-3-aminobutanoate moiety, a structural motif present in several complex drug candidates. Its hydrochloride salt form enhances stability and simplifies handling compared to the free amine, making it amenable to a wide range of synthetic transformations under controlled conditions. This guide will elucidate the scientific principles and practical methodologies associated with this valuable compound.

Physicochemical and Structural Characteristics

This compound is the salt formed between the methyl ester of (R)-3-aminobutanoic acid and hydrochloric acid. This form locks the volatile and reactive primary amine as a stable, crystalline ammonium salt, improving its shelf-life and handling characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for reaction design, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2][3] |

| CAS Number | 139243-54-2 | [1][2] |

| Appearance | White to off-white/yellow solid | [4] |

| Purity | Typically ≥97% | [1][4] |

| Storage Conditions | Room temperature, inert atmosphere, dry | [5] |

Note: Specific melting point and solubility data are not consistently reported across public domains; however, as an amino acid ester hydrochloride, it is expected to be soluble in water and polar organic solvents like methanol and ethanol, and sparingly soluble in nonpolar solvents.

Structural Representation

The structural identity and stereochemistry are the defining features of this molecule.

Caption: 2D structure of this compound.

Enantioselective Synthesis: A Validated Protocol

The utility of this synthon is entirely dependent on its enantiomeric purity. The most common and economically viable route involves the esterification of the commercially available chiral precursor, (R)-3-aminobutyric acid. The following protocol is adapted from validated patent literature, ensuring a self-validating system where high chemical and optical purity are achieved.[6]

Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of this compound from (R)-3-aminobutyric acid.

-

Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methanol (4.8 L/kg of starting material).

-

Charging Starting Material: Charge (R)-3-aminobutyric acid (1.0 eq) to the reactor.

-

Cooling: Begin agitation and cool the resulting slurry to 0-10 °C using a circulating chiller. The causality here is critical: the subsequent addition of thionyl chloride is highly exothermic, and pre-cooling prevents temperature spikes that could lead to side-product formation.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.3 eq) dropwise via an addition funnel, ensuring the internal temperature is maintained below 10 °C. Thionyl chloride serves as both the activating agent for the carboxylic acid and the source of the hydrochloride salt.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux temperature (approx. 65 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis (monitoring the disappearance of the starting material).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Isolation: The resulting residue is the crude product, this compound, which typically solidifies upon cooling. It can be used directly or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) if higher purity is required.[6]

Self-Validation Checkpoint: The yield is typically very high (>95%), and the product's enantiomeric excess (e.e.) should be >99%, matching that of the starting material, as the reaction conditions do not affect the chiral center.[6]

Application in Drug Development: Synthesis of Dolutegravir

A prominent and illustrative application of this chiral building block is in the synthesis of Dolutegravir, a highly effective second-generation HIV-1 integrase strand transfer inhibitor.[1][6] The synthesis does not use this compound directly, but rather its reduced form, (R)-3-aminobutanol . The ester serves as a stable, protected precursor that is readily converted to the key amino alcohol intermediate.

Logical Relationship Diagram

Caption: Role of the title compound's derivative in Dolutegravir synthesis.

Rationale for Use

The choice of (R)-Methyl 3-aminobutanoate as a precursor for (R)-3-aminobutanol is deliberate and based on sound chemical principles:

-

Stereochemical Integrity: The esterification of (R)-3-aminobutyric acid and the subsequent reduction of the ester group occur without racemization of the chiral center at C3. This ensures the correct stereochemistry is carried through to the final API, which is critical for its binding to the HIV integrase enzyme.

-

Process Efficiency: Starting from the amino acid, creating the methyl ester is a high-yielding, robust reaction. The ester is then readily reduced to the primary alcohol using various reducing agents. This two-step sequence is often more efficient and scalable than direct reduction of the carboxylic acid.[6][7]

-

Intermediate Stability: The hydrochloride salt of the methyl ester is a stable solid, which is advantageous for storage, transport, and handling in a manufacturing environment compared to the potentially hygroscopic amino alcohol.

Quality Control and Analytical Methods

Ensuring the chemical and, most importantly, the chiral purity of this compound is non-negotiable for its use in GMP (Good Manufacturing Practice) environments.

| Analytical Method | Purpose | Typical Observations |

| Chiral HPLC | To determine Enantiomeric Excess (e.e.) | A baseline separation of the (R) and (S) enantiomers is achieved on a chiral stationary phase. The e.e. is calculated from the relative peak areas. A value >99% is typically required. |

| GC/HPLC | To determine Chemical Purity | Assesses the presence of residual solvents, starting materials, or side-products. Purity is determined by peak area percentage. |

| ¹H NMR | Structural Confirmation & Purity | Confirms the chemical structure. Expected signals include a doublet for the C3-methyl group, a multiplet for the C3-proton, signals for the methylene protons, and a singlet for the ester methyl group. The integration of these signals confirms the structure. |

| FT-IR | Functional Group Analysis | Confirms the presence of key functional groups such as N-H (amine salt), C=O (ester), and C-O bonds. |

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of chiral chemistry in modern medicine. Its value is derived not just from its structure, but from the robust and scalable synthetic routes that deliver it with exceptional stereochemical fidelity. As drug development pipelines continue to demand more structurally complex and stereochemically defined molecules, the role of well-characterized, reliable chiral building blocks like this one will only grow in significance. Future work in this area will likely focus on developing even more sustainable and efficient catalytic methods for its synthesis and reduction, further reducing the cost and environmental impact of producing life-saving medicines like Dolutegravir.

References

-

Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. Available at: [Link]

-

An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Bentham Science. Available at: [Link]

- US Patent US9573965B2 - Process for the preparation of Dolutegravir.Google Patents.

- CN110683960A - Synthesis method of (R)-3-aminobutanol.Google Patents.

-

methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346. PubChem. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). Medicines for All Institute. Available at: [Link]

-

Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. MDPI. Available at: [Link]

-

Synthesis and characterization of two known and one new impurities of dolutegravir. PubMed Central (PMC). Available at: [Link]

-

Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Wiley Analytical Science. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 139243-54-2 [sigmaaldrich.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

A Technical Guide to the Solubility of (R)-Methyl 3-aminobutanoate Hydrochloride

This guide provides a comprehensive technical overview of the solubility of (R)-Methyl 3-aminobutanoate hydrochloride (CAS No. 139243-54-2). As a chiral building block crucial in the synthesis of various pharmaceutical compounds, a thorough understanding of its solubility is paramount for researchers, chemists, and formulation scientists.[1] This document moves beyond a simple data sheet to explain the theoretical underpinnings of its solubility behavior and provides a detailed, field-proven protocol for its empirical determination.

While specific quantitative solubility data for this compound is not widely published, this guide equips the user with the foundational knowledge and practical methodology to determine its solubility profile for specific applications.

Compound Overview and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of methyl 3-aminobutanoate. The presence of a chiral center, an amino group, and a methyl ester makes it a versatile intermediate in asymmetric synthesis.[1] The hydrochloride salt form generally enhances the stability and aqueous solubility compared to the free base.[2]

| Property | Value | Source |

| CAS Number | 139243-54-2 | [3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

| Physical Form | White to off-white solid | [1] |

| Synonyms | Methyl (3R)-3-aminobutanoate hydrochloride |

Theoretical Framework for Solubility

The solubility of this compound is governed by several key factors. Understanding these principles is essential for predicting its behavior in various solvent systems and for designing robust experimental protocols.

The "Like Dissolves Like" Principle

The general rule of "like dissolves like" provides a foundational prediction of solubility.[4] this compound possesses both polar (the ammonium salt and ester groups) and non-polar (the hydrocarbon backbone) characteristics.

-

Polar Solvents: Due to its ionic nature as a hydrochloride salt, the compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol.[2] Hydrogen bonding between the solvent and the compound's functional groups plays a significant role.

-

Non-Polar Solvents: Solubility is expected to be limited in non-polar solvents such as hexanes or toluene, where the energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions.

Impact of pH on Aqueous Solubility

The amine function of the molecule is the most critical determinant of its pH-dependent aqueous solubility. As a hydrochloride salt, the amino group is protonated (R-NH₃⁺). The solubility is a function of the equilibrium between this charged, more soluble form and the uncharged, less soluble free base (R-NH₂).

This relationship is defined by the Henderson-Hasselbalch equation and is critically dependent on the pKa of the conjugate acid (R-NH₃⁺). While the specific pKa for this compound is not readily published, it can be estimated or determined experimentally. The solubility will be highest at pH values significantly below the pKa and will decrease as the pH approaches and surpasses the pKa, leading to the precipitation of the free base.

Effect of Temperature

For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and to promote the interaction between solute and solvent molecules. The extent of this effect must be determined empirically.

Experimental Determination of Thermodynamic Solubility

In the absence of published data, the thermodynamic or "equilibrium" solubility must be determined experimentally. The shake-flask method is the gold standard for this purpose due to its reliability.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method.

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to ensure the generation of reliable and reproducible thermodynamic solubility data.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of this compound into a glass vial. The key is to ensure there is an excess of solid that will remain undissolved.

-

Precisely add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm).

-

Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure equilibrium is reached between the solid and dissolved states.[8][9]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid material.

-

Clarify the supernatant by either:

-

Centrifuging the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collecting the clear liquid.

-

Filtering the sample through a 0.22 µm syringe filter into a clean vial. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Analysis and Quantification:

-

Prepare a standard stock solution of the compound in the chosen solvent at a known concentration.

-

Create a calibration curve by making a series of serial dilutions from the standard stock solution.

-

Dilute the clarified supernatant from step 3 to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a suitable analytical method like HPLC-UV or LC-MS to determine the concentration.

-

Calculate the original concentration in the saturated supernatant, factoring in the dilution. This value represents the thermodynamic solubility.

-

Expected Solubility Profile and Data Interpretation

Based on the structure and the properties of analogous compounds, a qualitative solubility profile can be anticipated.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the ester and ammonium groups lead to strong solute-solvent interactions.[2][10] |

| Polar Aprotic | DMSO, DMF | Likely Soluble | These solvents can effectively solvate the cation, but the interactions may be weaker than in protic solvents. |

| Low Polarity | Dichloromethane | Sparingly Soluble | The polarity is insufficient to effectively dissolve the ionic salt. |

| Non-Polar | Hexane, Toluene | Insoluble | The large difference in polarity between the solute and solvent prevents dissolution.[4] |

When interpreting experimental results, it is crucial to examine the solid material remaining after equilibration, especially in buffered aqueous solutions. For salts of weakly basic compounds, the solid could potentially convert to the less soluble free base form, which would affect the final solubility measurement.[6]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use in research and development. While specific public data is scarce, this guide provides the necessary theoretical background and a robust, validated experimental protocol to empower scientists to determine this critical parameter. By applying the principles of solvent polarity, pH, and temperature, and by employing the detailed shake-flask method, researchers can generate the high-quality solubility data needed to advance their projects in drug discovery and chemical synthesis.

References

A complete list of all sources cited is provided below, including titles, sources, and verifiable URLs.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. evotec.com [evotec.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

(R)-Methyl 3-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-aminobutanoate hydrochloride is a crucial chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its specific stereochemical configuration is vital for the biological activity of many pharmaceutical compounds.[1] The hydrochloride salt form enhances its stability and handling properties compared to the free amine.[1][2] However, a thorough understanding of its stability is essential to ensure the integrity of research and the quality of manufactured products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound.

Core Concepts: Stability and Degradation

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For this compound, the primary concerns are the hydrolysis of the ester group and, to a lesser extent, racemization of the chiral center.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂[3] |

| Molecular Weight | 153.61 g/mol [3] |

| Appearance | White to off-white solid[1][4] |

| Purity | Typically ≥97%[3] |

| Storage Temperature | Room temperature, under inert atmosphere |

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the methyl ester. This reaction is catalyzed by both acidic and basic conditions and results in the formation of (R)-3-aminobutanoic acid and methanol.[2] While the hydrochloride salt form provides a slightly acidic environment that can slow hydrolysis compared to neutral or basic conditions, the presence of water remains a critical factor.[2]

Caption: Primary degradation pathway of this compound.

Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

-

Moisture: As the key component in hydrolysis, minimizing exposure to water is the most critical factor in preserving the compound's integrity.

-

pH: The rate of hydrolysis is pH-dependent. While stable in its acidic salt form, strongly acidic or basic conditions will accelerate degradation.[2] For short-term experiments in aqueous solutions, maintaining a slightly acidic pH is advisable.[2]

-

Temperature: While generally stable at room temperature, elevated temperatures can increase the rate of degradation.[3][4] Therefore, storage in a cool place is recommended.

-

Light: Although specific photostability data is limited, it is prudent to protect the compound from light to prevent potential photodegradation.

-

Oxidizing Agents: The compound should not be stored with strong oxidizing agents, which could potentially degrade it.[5]

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following protocols are recommended:

Storage

-

Container: Store in a tightly sealed, suitable container to prevent moisture ingress.

-

Atmosphere: Keep under an inert atmosphere, such as nitrogen or argon, especially after opening.

-

Temperature: Store at room temperature, in a dry location.[3][4]

-

Protection: Protect from moisture.[5]

Handling

-

Environment: Handle in a well-ventilated area.[5]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye protection.[6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6]

-

Solution Preparation: When preparing solutions, use high-purity solvents free from acidic or basic impurities.[2] It is best to prepare solutions fresh before use to minimize degradation.[2]

Caption: Key storage and handling recommendations.

Stability Testing: A Framework

For applications requiring stringent quality control, such as in drug development, a formal stability testing program is essential. This typically involves both long-term and accelerated stability studies, as well as forced degradation studies.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to identify potential degradation products and pathways.[7][8] This involves subjecting the compound to harsh conditions beyond those of accelerated stability testing.[9]

Typical Stress Conditions:

-

Acid and Base Hydrolysis: Refluxing the compound in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions.[9]

-

Oxidation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide.[2]

-

Thermal Degradation: Heating the solid compound at an elevated temperature.[2]

-

Photolysis: Exposing the compound to a controlled light source.[2][9]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and any degradation products. The method must be validated to demonstrate its ability to resolve all potential impurities from the main peak.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary degradation concern is hydrolysis, which can be effectively mitigated by protecting the compound from moisture. By adhering to the storage and handling recommendations outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chiral intermediate. For critical applications, a comprehensive stability testing program is recommended to establish appropriate shelf-life and re-test dates.

Sources

Introduction: The Significance of Chirality in Modern Chemistry

An In-Depth Technical Guide to the Chirality of Methyl 3-Aminobutanoate for Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the concept of chirality is not merely an academic curiosity but a cornerstone of molecular design and function. Chirality, or the property of "handedness," dictates that two molecules can be mirror images of each other yet non-superimposable, much like a left and right hand. These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. Methyl 3-aminobutanoate, a valuable chiral building block, possesses a single stereocenter, making it a classic example of a chiral molecule existing as two distinct enantiomers: (R)-methyl 3-aminobutanoate and (S)-methyl 3-aminobutanoate. Understanding and controlling the stereochemistry of this compound is critical, as the specific spatial arrangement of its functional groups determines its efficacy and interaction with other chiral molecules, such as enzymes and receptors in biological systems. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, analysis, and application of the enantiomers of methyl 3-aminobutanoate.

The Stereochemistry of Methyl 3-Aminobutanoate

Methyl 3-aminobutanoate (C₅H₁₁NO₂) features a chiral center at the C3 carbon, which is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and a carboxymethyl group.[1][2] This arrangement gives rise to two enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

-

(R)-Methyl 3-aminobutanoate: The substituents are arranged in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away.

-

(S)-Methyl 3-aminobutanoate: The substituents are arranged in a counter-clockwise direction.

The distinct three-dimensional architecture of each enantiomer is fundamental to its role as a chiral synthon. In drug development, for instance, one enantiomer might be a potent therapeutic agent while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to selectively synthesize and analyze these enantiomers is of paramount importance.

Caption: 3D representation of (R)- and (S)-methyl 3-aminobutanoate enantiomers.

Physicochemical Properties

While enantiomers share many physical properties, their interaction with plane-polarized light (optical activity) is distinct. Key properties are summarized below.

| Property | (R)-Methyl 3-aminobutanoate | (S)-Methyl 3-aminobutanoate |

| CAS Number | 103189-63-5 | 83509-89-1[2] |

| Molecular Formula | C₅H₁₁NO₂[1] | C₅H₁₁NO₂[2] |

| Molecular Weight | 117.15 g/mol [3] | 117.15 g/mol [2] |

| Appearance | Liquid[4] | Data not specified |

| Boiling Point | ~159.8 °C at 760 mmHg[4] | Data not specified |

| Density | ~1.0 g/cm³[4] | Data not specified |

| Storage | Store in freezer, under -20°C[4] | Data not specified |

Enantioselective Synthesis Strategies

Obtaining enantiomerically pure methyl 3-aminobutanoate is a critical step for its use in pharmaceutical synthesis. The primary strategies employed are asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the formation of a racemic mixture. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for this purpose.[5]

One highly effective approach utilizes a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, to direct the stereochemical outcome of the reaction.[5][6]

Experimental Rationale and Workflow:

-

Attachment of Chiral Auxiliary: The process begins by forming an amide between an α,β-unsaturated acid (e.g., crotonic acid) and the chiral auxiliary (S,S)-(+)-pseudoephedrine. The auxiliary's defined stereochemistry creates a chiral environment that influences the subsequent nucleophilic attack.

-

Diastereoselective Aza-Michael Addition: A nitrogen nucleophile, such as lithium benzylamide, is added to the unsaturated amide. The steric hindrance and electronic properties of the pseudoephedrine auxiliary guide the nucleophile to attack one face of the double bond preferentially, resulting in the formation of a β-amino amide with high diastereoselectivity.[5]

-

Cleavage and Esterification: The chiral auxiliary is then cleaved from the product, typically under acidic or basic conditions. The resulting chiral β-amino acid is subsequently esterified to yield the target enantiomerically enriched methyl 3-aminobutanoate.

Caption: Workflow for asymmetric synthesis via aza-Michael reaction.

Chiral Resolution: Separating Enantiomers

When a racemic mixture (a 50:50 mixture of both enantiomers) is synthesized, resolution techniques are required to separate them. Enzymatic Kinetic Resolution (EKR) is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes.[7]

Principle of Enzymatic Kinetic Resolution:

Lipases are commonly used enzymes that can selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic substrate much faster than the other.[7][8] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer.

Protocol for Lipase-Catalyzed Resolution:

-

Substrate Preparation: A racemic mixture of N-acylated methyl 3-aminobutanoate is prepared. The acyl group is necessary for the substrate to fit into the active site of the lipase.

-

Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (often immobilized as Novozym 435), is selected based on its known selectivity for similar substrates.[7]

-

Reaction: The racemic substrate is incubated with the lipase in an appropriate solvent system. The enzyme will selectively hydrolyze the acyl group from one enantiomer (e.g., the R-enantiomer), converting it into methyl 3-aminobutanoate, while leaving the other enantiomer (the S-enantiomer) in its acylated form.

-

Separation: The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate. The resulting mixture, containing one enantiomer as the free amine and the other as the N-acyl derivative, can then be easily separated using standard chromatographic or extraction techniques.

Analytical Methods for Enantiomeric Purity Determination

Confirming the enantiomeric purity (or enantiomeric excess, ee) of a sample is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[9][10]

The Causality of Chiral HPLC Separation:

Chiral HPLC columns contain a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral molecule that is bonded to the support material (e.g., silica). When a racemic mixture of methyl 3-aminobutanoate passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, these complexes have different stabilities and energies. The enantiomer that forms the more stable complex will interact more strongly with the CSP and thus be retained longer on the column, resulting in a longer retention time. The enantiomer forming the less stable complex will elute first. This difference in retention times allows for the separation and quantification of each enantiomer.[10]

Typical Chiral HPLC Method Parameters:

| Parameter | Description | Example Value |

| Column | Chiral stationary phase | Chiralpak® AY-H or similar cellulose-based column[9] |

| Mobile Phase | A mixture of a non-polar solvent and an alcohol | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | Rate at which the mobile phase passes through the column | 1.0 mL/min |

| Detection | UV detector | 210 nm |

| Sample Prep | The amine may need to be derivatized (e.g., with a benzoyl group) to improve detection and resolution | N-Benzoyl derivative |

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Applications in Drug Development

Enantiomerically pure forms of methyl 3-aminobutanoate and its derivatives are valuable intermediates in the synthesis of complex pharmaceuticals. The specific stereochemistry is often essential for the drug's intended biological activity.

-

(R)-Methyl 3-aminobutanoate and its corresponding alcohol, (R)-3-aminobutanol, are key building blocks. For example, (R)-3-aminobutanol is a critical raw material in the synthesis of dolutegravir, an important antiretroviral medication used to treat HIV.[11]

-

Chiral β-amino esters in general are crucial components in the synthesis of peptidomimetics and β-lactam antibiotics.[12][13] Their constrained structures can impart favorable properties to peptide-based drugs, such as increased resistance to enzymatic degradation.[14]

Conclusion

The chirality of methyl 3-aminobutanoate is a defining characteristic that governs its synthesis, analysis, and application. For professionals in drug development and scientific research, a thorough understanding of its stereochemistry is not optional—it is fundamental to innovation and success. The strategic application of asymmetric synthesis, particularly methods like the aza-Michael reaction with chiral auxiliaries, provides a direct route to enantiopure material. Alternatively, efficient resolution techniques such as EKR offer a practical path for separating racemic mixtures. Coupled with robust analytical methods like chiral HPLC, researchers can confidently produce and verify the stereochemical integrity of this vital building block, paving the way for the development of safer and more effective pharmaceuticals.

References

-

Aca-Biegas, A., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. [Link]

-

Do, J. S., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449. [Link]

-

BIOSYNCE. (n.d.). (R)-Methyl 3-aminobutanoate CAS 103189-63-5. [Link]

-

American Chemical Society. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

-

Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

-

National Institutes of Health. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

-

MySkinRecipes. (n.d.). (R)-Methyl 3-aminobutanoate hydrochloride. [Link]

-

National Institutes of Health. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

-

National Institutes of Health. (n.d.). (R)-Methyl 3-aminobutanoate. PubChem. [Link]

- Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.

-

National Institutes of Health. (n.d.). methyl (3S)-3-aminobutanoate hydrochloride. PubChem. [Link]

-

Zheng, Y-G., et al. (2015). Stereoselective Determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by Chiral High-Performance Liquid Chromatography in Biotransformation. Journal of Chromatography B, 974, 57-64. [Link]

-

Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

-

Medicines for All Institute. (2019). Process Development Report: One-Step Synthesis of (R)-3-Aminobutan-1-ol. [Link]

-

Zhang, Y., et al. (2022). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Applied Microbiology and Biotechnology. [Link]

-

National Institutes of Health. (n.d.). Methyl 3-aminobutanoate. PubChem. [Link]

-

Glindia. (n.d.). Methyl 3-Aminocrotonate. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027). [Link]

-

National Institutes of Health. (n.d.). Methyl (3S)-3-aminobutanoate. PubChem. [Link]

-

MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. [Link]

-

National Institutes of Health. (n.d.). Methyl 3-aminocrotonate. PubChem. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stereoselective determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by chiral high-performance liquid chromatography in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 12. This compound [myskinrecipes.com]

- 13. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]

- 14. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

(R)-Methyl 3-aminobutanoate hydrochloride: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide

Abstract

In the landscape of modern pharmaceutical development, the stereochemical precision of an Active Pharmaceutical Ingredient (API) is not merely a detail but a fundamental determinant of its efficacy and safety. Chiral building blocks are the foundational elements that enable chemists to construct complex, three-dimensional molecular architectures with absolute stereocontrol.[1][] Among these, (R)-Methyl 3-aminobutanoate hydrochloride has emerged as a versatile and indispensable synthon. This technical guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. We will delve into its role in the synthesis of key intermediates for antiviral and antibiotic agents, illustrating the causality behind experimental choices and providing a framework for its effective utilization in asymmetric synthesis.

The Imperative of Chirality in Medicinal Chemistry

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral.[] This biological chirality dictates that interactions with drug molecules are stereospecific; one enantiomer of a chiral drug may elicit the desired therapeutic effect, while its mirror image (distomer) could be inactive or, in some cases, responsible for undesirable side effects.[3] Consequently, the pharmaceutical industry has seen a dramatic shift towards the development of single-enantiomer drugs.[4][5] This paradigm necessitates robust and efficient methods for asymmetric synthesis, a field where chiral building blocks—enantiomerically pure compounds used as starting materials—are paramount.[] this compound, derived from the chiral pool, serves as a prime example of such a crucial intermediate.

Physicochemical Profile and Handling

A thorough understanding of a building block's properties is the bedrock of its successful application in synthesis. This compound is a stable, crystalline solid, which enhances its shelf-life and simplifies handling compared to the free amine.[6] The hydrochloride salt form not only improves stability but also renders the compound readily soluble in polar solvents like water and alcohols, which can be advantageous for certain reaction setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139243-54-2 | [7] |

| Molecular Formula | C₅H₁₂ClNO₂ | [7][8] |

| Molecular Weight | 153.61 g/mol | [7][9] |

| Appearance | White to off-white solid | [6][10] |

| Purity | Typically ≥97% | [7] |

| Storage | Room temperature, under inert atmosphere, dry conditions | [10] |

| InChIKey | YNRQJTGGWNTZLJ-PGMHMLKASA-N |

Synthesis of the Chiral Building Block

While commercially available, understanding the synthesis of the building block itself provides valuable context. The most common and efficient laboratory-scale preparation involves the direct esterification of the parent amino acid, (R)-3-aminobutyric acid, which is readily available from the chiral pool.

Protocol 1: Esterification of (R)-3-aminobutyric Acid

This protocol is a well-established method for converting amino acids into their corresponding methyl ester hydrochlorides.[11] The use of thionyl chloride (SOCl₂) in methanol is highly effective, as it generates HCl in situ, which catalyzes the esterification and forms the final hydrochloride salt.

Methodology:

-

Suspend 50g of (R)-3-aminobutyric acid in 240g of methanol in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0-10 °C using an ice-water bath.

-

Slowly add 66.4g of thionyl chloride dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C. Causality: This exothermic reaction generates sulfur dioxide and HCl gas. Slow addition is critical for temperature control and safety. The in situ generated HCl protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux until reaction monitoring (e.g., by TLC or LC-MS) indicates the complete disappearance of the starting material.

-

Cool the reaction solution and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

-

The resulting crude product, this compound, can be used directly or recrystallized for higher purity.

Expected Outcome: This procedure typically yields the product in high purity (>99%) and yield (>98%) with full retention of stereochemical integrity.[12]

Core Application I: Synthesis of (R)-3-Aminobutanol, a Key Antiviral Intermediate

One of the most significant applications of this building block is in the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a crucial intermediate for several modern APIs, most notably the anti-HIV drug Dolutegravir.[13] The synthesis involves the selective reduction of the methyl ester functionality while preserving the chiral amine center.

Protocol 2: Reduction to (R)-3-aminobutanol

This protocol describes the reduction of the ester group. While powerful reducing agents like lithium aluminum hydride (LAH) are effective, milder and more selective reagents like lithium borohydride (LiBH₄) are often preferred for safety and scalability. The addition of an additive like lithium chloride can enhance the reducing power of LiBH₄.

Methodology:

-

To a stirred solution of 50g of (R)-Methyl 3-aminobutanoate (as the free base or after neutralization of the hydrochloride salt) in 250 mL of an appropriate solvent (e.g., THF or ethanol), cool the mixture to 0-10 °C.

-

Slowly add 14.7g of lithium borohydride in portions. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. LiBH₄ is a selective reducing agent that readily reduces esters but not carboxylic acids or amides, providing excellent chemoselectivity.

-

Add 3.51g of lithium chloride. Causality: LiCl can coordinate to the carbonyl oxygen, further increasing its electrophilicity and accelerating the rate of hydride attack from the borohydride.[12]

-

Allow the reaction to warm to 20-30 °C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC/LC-MS.

-

Carefully quench the reaction by slowly adding an aqueous solution of hydrochloric acid dropwise at 0-10 °C until the excess reducing agent is destroyed.

-

Adjust the pH and perform a standard aqueous workup with an organic solvent (e.g., dichloromethane) for extraction.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-aminobutanol.

Expected Outcome: This process provides (R)-3-aminobutanol with high chemical and optical purity (ee >99%) and good yields (typically 85-95%).[12]

Core Application II: A Synthon for Chiral β-Lactams

The β-lactam ring is the core structural motif of an entire class of antibiotics, including penicillins and cephalosporins.[14] Chiral building blocks are frequently employed to control the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring, which is critical for biological activity. (R)-Methyl 3-aminobutanoate can be readily converted into intermediates suitable for classic β-lactam synthesis methods, such as the Staudinger cycloaddition.[15][16]

Protocol 3: Representative Synthesis of a Chiral β-Lactam Intermediate

This generalized protocol outlines the key steps to utilize the building block in a Staudinger reaction. The first step involves converting the primary amine into an imine (Schiff base), which then undergoes the cycloaddition with a ketene.

Methodology:

-

Imine Formation: a. Dissolve (R)-Methyl 3-aminobutanoate (free base) and one equivalent of a desired aldehyde (e.g., benzaldehyde) in a suitable solvent like dichloromethane or toluene. b. Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir the mixture at room temperature until imine formation is complete. c. Filter off the dehydrating agent. The resulting solution containing the chiral imine is used directly in the next step.

-

Staudinger Cycloaddition: a. Cool the imine solution to 0 °C. b. In a separate flask, prepare the ketene. A common method is the dehydrohalogenation of an acyl chloride (e.g., chloroacetyl chloride) with a non-nucleophilic base like triethylamine (TEA). Causality: TEA acts as a base to abstract a proton, leading to the elimination of HCl and formation of the highly reactive ketene intermediate. The reaction must be kept cold to prevent ketene polymerization.[17] c. Slowly add the acyl chloride to the imine solution, followed by the dropwise addition of TEA. d. Stir the reaction at 0 °C and then allow it to warm to room temperature. The reaction progress is monitored by TLC. e. Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate the desired chiral β-lactam.

Stereochemical Consideration: The stereochemistry of the final β-lactam (cis vs. trans) is influenced by the reaction conditions, the structure of the imine, and the ketene used.[17] The inherent chirality from the (R)-Methyl 3-aminobutanoate backbone provides a powerful tool for directing the stereochemical outcome.

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. Its stability, predictable reactivity, and direct lineage from the natural chiral pool make it a cost-effective and reliable choice for drug development. As demonstrated, its utility extends from the straightforward synthesis of key intermediates like (R)-3-aminobutanol for antiviral therapies to its application in constructing the core scaffolds of β-lactam antibiotics. For the modern medicinal chemist, a deep understanding of this synthon is not just beneficial—it is essential for the rapid and efficient development of next-generation therapeutics.

References

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

- PubMed. Synthesis of chiral building blocks for use in drug discovery.

- National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- BOC Sciences. Precision Chiral Building Block Synthesis.

- Sigma-Aldrich. This compound. Product Page.

- Ningbo Inno Pharmchem Co., Ltd. Understanding Methyl (R)-3-aminobutanoate Hydrochloride (CAS 139243-54-2).

- ChemBK. Methyl (R)-3-Aminobutanoate Hydrochloride.

- Oakwood Chemical. This compound, min 97%.

- MySkinRecipes. This compound.

- PubChem. methyl (3S)-3-aminobutanoate hydrochloride. National Institutes of Health.

- A2B Chem. This compound.

- DOKUMEN.PUB. The Chemistry and Biology of Beta-Lactams.

- National Institutes of Health (NIH). (n.d.). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities.

- Organic Chemistry Portal. Synthesis of β-lactams.

- Encyclopedia.pub. (2020). Synthesis of β-Lactams.

- Google Patents. (2020). Synthesis method of (R) -3-aminobutanol. CN110683960A.

- ResearchGate. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents.

- Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-Aminobutan-1-ol.

- National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

- 9. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 10. This compound [myskinrecipes.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]